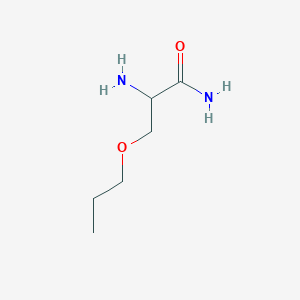

2-Amino-3-propoxypropanamide

Description

Its molecular formula is C₆H₁₄N₂O₂, and its molecular weight is approximately 146.19 g/mol. The compound’s uniqueness arises from the propoxy group, which influences steric bulk, lipophilicity, and electronic properties compared to shorter or branched alkoxy analogs .

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-amino-3-propoxypropanamide |

InChI |

InChI=1S/C6H14N2O2/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

InChI Key |

OJUQYOIZYKGSRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-propoxypropanamide typically involves the reaction of 3-chloropropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the amino group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Amino-3-propoxypropanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-propoxypropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-propoxypropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Alkoxy Group Variants

| Compound Name | Molecular Formula | Substituent at Position 3 | Key Features |

|---|---|---|---|

| 2-Amino-3-methoxypropanamide | C₄H₁₀N₂O₂ | Methoxy (-OCH₃) | Smaller, more polar; higher solubility in aqueous media |

| 2-Amino-3-ethoxypropanamide | C₅H₁₂N₂O₂ | Ethoxy (-OCH₂CH₃) | Intermediate lipophilicity; potential for balanced bioavailability |

| 2-Amino-3-propoxypropanamide | C₆H₁₄N₂O₂ | Propoxy (-OCH₂CH₂CH₃) | Longer chain increases lipophilicity; may enhance membrane permeability |

| 2-Amino-3-isobutoxypropanamide | C₇H₁₆N₂O₂ | Isobutoxy (-OCH(CH₂)₂) | Branched substituent adds steric hindrance; may reduce metabolic breakdown |

Key Insights :

- Steric Effects : Linear propoxy vs. branched isobutoxy substituents influence binding to molecular targets (e.g., enzymes or receptors) .

Functional Group Modifications

| Compound Name | Molecular Formula | Structural Difference | Key Features |

|---|---|---|---|

| 2-Amino-3-phenylpropanamide | C₉H₁₂N₂O | Phenyl (-C₆H₅) at position 3 | Aromaticity introduces π-π interactions; potential for CNS activity |

| 2-Amino-2-methyl-3-phenylpropanamide | C₁₀H₁₄N₂O | Methyl (-CH₃) at position 2 | Methyl group increases steric hindrance; alters stereochemical properties |

| 3-[(2-Hydroxyethyl)amino]propanamide | C₅H₁₁N₃O₂ | Hydroxyethyl (-NHCH₂CH₂OH) | Hydroxyl group enhances hydrogen bonding; improved solubility |

Key Insights :

- Aromatic vs. Alkoxy Substituents: The propoxy group in 2-Amino-3-propoxypropanamide lacks the aromaticity of phenyl analogs, reducing π-π stacking but increasing flexibility for conformational adaptation .

- Hydrogen Bonding : Unlike hydroxyethyl-substituted analogs, the propoxy group prioritizes hydrophobic interactions over polar interactions .

Pharmacological and Industrial Relevance

- Biological Activity : The propoxy group may confer metabolic stability due to reduced oxidative susceptibility compared to shorter alkoxy chains .

- Industrial Applications: Enhanced lipophilicity makes 2-Amino-3-propoxypropanamide suitable for hydrophobic polymer synthesis or as a surfactant intermediate .

Biological Activity

2-Amino-3-propoxypropanamide is a compound of interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis of 2-Amino-3-propoxypropanamide

The synthesis of 2-Amino-3-propoxypropanamide typically involves the reaction of 3-chloropropanamide with propylamine. This reaction is facilitated by a base such as sodium hydroxide, which promotes the substitution of chlorine with an amino group. The process is conducted under controlled conditions to optimize yield and purity.

The biological activity of 2-Amino-3-propoxypropanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxy group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes.

Antimicrobial Properties

Research indicates that 2-Amino-3-propoxypropanamide exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The interaction with enzymes is a significant aspect of its biological activity. For example, studies have shown that 2-Amino-3-propoxypropanamide can inhibit certain proteases, which are crucial for various physiological processes and disease mechanisms.

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of 2-Amino-3-propoxypropanamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antimicrobial potential.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with 2-Amino-3-propoxypropanamide led to a reduction in cell viability by approximately 40% after 48 hours, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of 2-Amino-3-propoxypropanamide, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 2-Amino-3-propoxypropanamide | Yes | Yes | Yes |

| Propylamine | Limited | No | No |

| Propanamide | Yes | Limited | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.